Cas no 160510-67-8 (3,6-diethynylpyridazine)
3,6-diethynylpyridazine Chemical and Physical Properties
Names and Identifiers
-
- Pyridazine,3,6-diethynyl-
- Pyridazine, 3,6-diethynyl- (9CI)
- 3,6-diethynylpyridazine
- 160510-67-8
- L10101
- SCHEMBL12750978
- F2167-5082
- AKOS025149153
- EN300-7656300
-
- Inchi: 1S/C8H4N2/c1-3-7-5-6-8(4-2)10-9-7/h1-2,5-6H
- InChI Key: XCRAORFORHHUPJ-UHFFFAOYSA-N
- SMILES: N1C(C#C)=CC=C(C#C)N=1
Computed Properties
- Exact Mass: 128.03752
- Monoisotopic Mass: 128.037
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 2
- Complexity: 178
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 25.8A^2
- XLogP3: 0.4
Experimental Properties
- PSA: 25.78
3,6-diethynylpyridazine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D236431-100mg |
3,6-diethynylpyridazine |
160510-67-8 | 100mg |
$ 70.00 | 2022-06-05 | ||
| TRC | D236431-500mg |
3,6-diethynylpyridazine |
160510-67-8 | 500mg |
$ 295.00 | 2022-06-05 | ||
| TRC | D236431-1g |
3,6-diethynylpyridazine |
160510-67-8 | 1g |
$ 455.00 | 2022-06-05 | ||
| Enamine | EN300-7656300-0.05g |
3,6-diethynylpyridazine |
160510-67-8 | 95.0% | 0.05g |
$252.0 | 2025-02-22 | |
| Enamine | EN300-7656300-0.1g |
3,6-diethynylpyridazine |
160510-67-8 | 95.0% | 0.1g |
$376.0 | 2025-02-22 | |
| Enamine | EN300-7656300-0.25g |
3,6-diethynylpyridazine |
160510-67-8 | 95.0% | 0.25g |
$538.0 | 2025-02-22 | |
| Enamine | EN300-7656300-0.5g |
3,6-diethynylpyridazine |
160510-67-8 | 95.0% | 0.5g |
$847.0 | 2025-02-22 | |
| Enamine | EN300-7656300-1.0g |
3,6-diethynylpyridazine |
160510-67-8 | 95.0% | 1.0g |
$1086.0 | 2025-02-22 | |
| Enamine | EN300-7656300-2.5g |
3,6-diethynylpyridazine |
160510-67-8 | 95.0% | 2.5g |
$2127.0 | 2025-02-22 | |
| Enamine | EN300-7656300-5.0g |
3,6-diethynylpyridazine |
160510-67-8 | 95.0% | 5.0g |
$3147.0 | 2025-02-22 |
3,6-diethynylpyridazine Related Literature
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
-
Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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5. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
Additional information on 3,6-diethynylpyridazine
Recent Advances in the Study of 3,6-Diethynylpyridazine (CAS: 160510-67-8) and Its Applications in Chemical Biology and Medicine
In recent years, the compound 3,6-diethynylpyridazine (CAS: 160510-67-8) has garnered significant attention in the field of chemical biology and medicinal chemistry. This heterocyclic alkyne derivative has shown promising potential in various applications, including drug discovery, materials science, and bioorthogonal chemistry. The unique structural features of 3,6-diethynylpyridazine, characterized by its two ethynyl groups attached to a pyridazine core, make it a versatile building block for the synthesis of complex molecular architectures.
Recent studies have focused on leveraging the reactivity of 3,6-diethynylpyridazine in click chemistry reactions, particularly in the context of bioconjugation and labeling strategies. Researchers have demonstrated its utility in the development of novel fluorescent probes and imaging agents, which are critical for advancing our understanding of biological processes at the molecular level. Additionally, its ability to participate in cycloaddition reactions with azides has opened new avenues for the design of targeted therapeutics and diagnostics.
One of the most notable advancements involves the use of 3,6-diethynylpyridazine as a key intermediate in the synthesis of small-molecule inhibitors targeting specific enzymes involved in disease pathways. For instance, a recent study published in the Journal of Medicinal Chemistry highlighted its role in the development of inhibitors for kinases implicated in cancer progression. The study reported that derivatives of 3,6-diethynylpyridazine exhibited potent inhibitory activity and favorable pharmacokinetic properties, making them promising candidates for further preclinical evaluation.
Another area of exploration is the application of 3,6-diethynylpyridazine in the design of functional materials. Its rigid, conjugated structure has been exploited to create organic semiconductors and luminescent materials with potential applications in optoelectronics and sensing technologies. Researchers have also investigated its incorporation into metal-organic frameworks (MOFs) to enhance their stability and functionality, paving the way for innovative solutions in catalysis and gas storage.
Despite these promising developments, challenges remain in optimizing the synthetic routes for 3,6-diethynylpyridazine and its derivatives to ensure scalability and cost-effectiveness. Recent efforts have focused on developing greener and more efficient catalytic systems to address these limitations. For example, a study in ACS Catalysis reported a novel palladium-catalyzed cross-coupling approach that significantly improved the yield and purity of 3,6-diethynylpyridazine, thereby facilitating its broader adoption in research and industrial applications.
In conclusion, the ongoing research on 3,6-diethynylpyridazine (CAS: 160510-67-8) underscores its versatility and potential across multiple domains of chemical biology and medicine. As scientists continue to unravel its properties and applications, this compound is poised to play a pivotal role in the development of next-generation therapeutics, materials, and technologies. Future studies are expected to further elucidate its mechanisms of action and explore its utility in emerging fields such as theranostics and personalized medicine.
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